o-Chloro-N-phenylbenzamidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23564-81-0 |
|---|---|
Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
InChI Key |
FMRPAAQOMPCOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of O Chloro N Phenylbenzamidine
Electrophilic and Nucleophilic Character of the Amidine Moiety
The amidine functional group possesses a dual chemical nature, capable of acting as both a nucleophile and, upon activation, an electrophile. This reactivity is rooted in its electronic structure.
Nucleophilic Character : The primary source of nucleophilicity in the amidine moiety is the lone pair of electrons on the sp²-hybridized imino nitrogen atom. This nitrogen is generally the most basic and nucleophilic site, readily participating in reactions with electrophiles such as protons (acid-base chemistry) and alkylating agents. Protonation of the amidine group significantly alters the electronic distribution and can influence the rotational barriers around the C-N bonds, a property that can be exploited in pH-responsive molecular systems. arkat-usa.orgnih.gov
Electrophilic Character : While the amidine carbon is not strongly electrophilic due to resonance donation from the nitrogen atoms, it can be activated to react with nucleophiles. Treatment with activating agents, such as triflic anhydride (B1165640) (Tf₂O), converts the amide-like structure into a highly reactive nitrilium or keteniminium ion intermediate. researchgate.net These activated species are potent electrophiles that can be intercepted by various nucleophiles. Furthermore, protonation can render the amidine carbon more susceptible to nucleophilic attack than in its neutral form. In highly electron-deficient systems, such as certain dicationic amidine derivatives, the functional group can behave as a "superelectrophile". nih.gov
The reactivity profile of o-Chloro-N-phenylbenzamidine is a balance of these characteristics. The phenyl groups attached to the nitrogen and carbon atoms modulate the basicity and nucleophilicity through inductive and resonance effects.
Cyclization Reactions Leading to Heterocyclic Systems
The ortho-chloro substituent on the benzamidine (B55565) ring makes this compound an excellent precursor for a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations are of significant interest in medicinal and materials chemistry.
The synthesis of N-phenylbenzimidazoles from this compound can be achieved through intramolecular C-N bond formation. This cyclization effectively constitutes an intramolecular C-H amination or N-arylation event. Several catalytic systems can promote this transformation.
Base-Mediated Cyclization : A direct, transition-metal-free approach involves the base-mediated intramolecular N-arylation of N-(2-haloaryl) amidines. unilag.edu.ng By heating this compound in water with a suitable base like potassium carbonate, the reaction can proceed to yield 2,N-diphenylbenzimidazole. This method is advantageous from an environmental and economic perspective, avoiding the need for metal catalysts. unilag.edu.ng
Transition-Metal-Catalyzed Cyclization : Palladium and copper catalysts are highly effective in promoting C-N cross-coupling reactions. Palladium-catalyzed protocols, often employing specific phosphine (B1218219) ligands, can achieve the regiospecific synthesis of N-aryl benzimidazoles from o-haloaryl amidine precursors. rsc.org Similarly, copper-catalyzed cyclization offers an efficient route, building upon Ullmann-type coupling chemistry. orientjchem.org These reactions typically proceed via an oxidative addition of the aryl chloride to the metal center, followed by N-arylation and reductive elimination to furnish the benzimidazole (B57391) product.
The table below summarizes representative conditions for such cyclizations.
| Catalyst/Reagent | Base | Solvent | Temperature (°C) | Product | Ref |
| None | K₂CO₃ | Water | 100 | 2-Phenyl-1-phenyl-1H-benzo[d]imidazole | unilag.edu.ng |
| Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | 2-Phenyl-1-phenyl-1H-benzo[d]imidazole | rsc.org |
| CuI / Ligand | K₂CO₃ | DMF | 120 | 2-Phenyl-1-phenyl-1H-benzo[d]imidazole | orientjchem.org |
The synthesis of 1,2,4-benzothiadiazines typically involves the cyclization of o-aminobenzenesulfonamide precursors. conicet.gov.arnih.gov While the direct conversion of a benzamidine like this compound to a benzothiadiazine using thionyl chloride (SOCl₂) is not a commonly documented pathway, a hypothetical reaction could be envisioned. Thionyl chloride is known to react with amides and related functional groups to form imidoyl chlorides. nih.govrsc.org A plausible, albeit speculative, multi-step sequence could involve the reaction of the amidine with SOCl₂ to form an intermediate that could then react with a sulfur source and cyclize.
However, established synthetic routes to the 1,2,4-benzothiadiazine core generally rely on different starting materials, as outlined below.
| Starting Material | Reagent(s) | Key Step | Ref |
| o-Azidobenzenesulfonamides | Ethyl carbonochloridate, PPh₃ | Intramolecular aza-Wittig reaction | acs.org |
| Aniline (B41778) derivatives | Chlorosulfonyl isocyanate, Lewis acid | Cyclization of chlorosulfonylurea | nih.gov |
| 2-Halobenzenesulfonyl chloride | 5-Aminopyrazoles, KOtBu, light | Photoinduced intramolecular C-N coupling | nih.gov |
These established methods highlight that the construction of the benzothiadiazine ring system typically requires a precursor already containing a sulfonamide group ortho to an amino or halo group.
Quinazolines are another important class of heterocycles accessible from benzamidine precursors. The reaction involves the formation of a six-membered pyrimidine (B1678525) ring fused to the benzene (B151609) ring of the benzamidine. This is typically achieved by reacting the amidine with a one-carbon synthon.
One efficient method involves the reaction of N-phenyl-benzimidamides with polyoxymethylene (a source of formaldehyde) under transition-metal-free conditions. marquette.edu This approach allows for the construction of the quinazoline (B50416) skeleton with good functional group tolerance. The reaction likely proceeds through the formation of an intermediate from the reaction of the amidine with formaldehyde, followed by intramolecular cyclization and dehydration/aromatization.
Another strategy involves the palladium-catalyzed reaction of amidines with 2-bromo or 2-iodo benzoate (B1203000) esters, which cyclize to form quinazolin-4(3H)-ones. openmedicinalchemistryjournal.com This demonstrates the utility of amidines as key building blocks in assembling the quinazoline core through C-N bond formation.
| Amidine Substrate | C1 Source / Co-reactant | Catalyst/Conditions | Product Type | Ref |
| N-Arylbenzamidine | Polyoxymethylene | Lewis Acid | 2,4-Diarylquinazoline | marquette.edu |
| N-Substituted Amidine | 2-Iodo Benzoate Ester | Pd₂(dba)₃ / Xantphos | Substituted Quinazolin-4(3H)-one | openmedicinalchemistryjournal.com |
The reactive nature of the o-chloro-N-phenyl motif allows for the potential synthesis of other, less common fused heterocycles, primarily through transition-metal catalysis. While specific examples starting from this compound are scarce, analogous reactions of related o-haloaryl compounds are well-established. For instance, palladium-catalyzed intramolecular reactions can be ligand-controlled to selectively form five-, six-, or seven-membered rings from a common precursor. Such strategies could potentially be applied to synthesize novel polycyclic systems incorporating the benzamidine-derived core. The development of new catalytic methods continues to expand the possibilities for creating diverse N-fused bicyclic and polycyclic scaffolds from simple starting materials.
Redox Chemistry and Radical Formation
The amidine functional group can participate in redox reactions, and under certain conditions, can generate radical intermediates.
Electrochemical Behavior : Cyclic voltammetry studies on N-arylbenzamidines have shown that they can be both oxidized and reduced. marquette.edu The oxidation process can, however, lead to strong and rapid passivation of the anode, likely due to polymerization initiated by the oxidation of the amidine. marquette.edu N-arylbenzamidines exhibit a reduction peak at potentials less negative than -3.0 V, indicating their susceptibility to electrochemical reduction. marquette.edu
Radical Formation and Cyclization : Amidinyl radicals can be generated, for example, through the photolysis of N-aryl amidoxime (B1450833) derivatives, which involves the homolytic cleavage of an N-O bond. conicet.gov.ar These amidinyl radicals are synthetically useful intermediates. For instance, they can undergo intramolecular cyclization onto an adjacent aryl ring, followed by dehydrogenation, to afford benzimidazole derivatives. conicet.gov.ar This radical pathway provides an alternative to the ionic or metal-catalyzed cyclization routes. Amidyl radicals, which are closely related, are also known to trigger complex cyclization cascades to build highly functionalized heterocyclic scaffolds. openmedicinalchemistryjournal.com
The N-oxidation of benzamidines to form amidoximes is also a known metabolic transformation, catalyzed by enzymes such as cytochrome P-450. This highlights the susceptibility of the amidine nitrogen to oxidation.
Generation and Characterization of Persistent Radicals
The generation of persistent radicals from this compound would likely involve the homolytic cleavage of a bond to form a neutral radical or a one-electron oxidation to produce a radical cation. The presence of the amidine functional group, with its nitrogen atoms, and the chloro-substituted aromatic ring, influences the stability of any resulting radical species.
Although direct studies on this compound are scarce, research on related N-halamine compounds, such as N-chloro-N′-(p-fluorophenyl)-benzamidine, provides insights into the lability of N-halogen bonds. rsc.org The N–Cl bond in such compounds is noted to be relatively weak and can undergo homolytic cleavage upon exposure to heat or light, which would generate a nitrogen-centered radical. rsc.org For this compound, if an N-chloro derivative were formed, it would be a plausible precursor to a persistent amidinyl radical.
The stability of such a radical would be influenced by the delocalization of the unpaired electron across the amidine moiety and the two aromatic rings. The ortho-chloro substituent on the benzamidine ring would exert both electronic and steric effects. Electronically, the inductive effect of the chlorine atom would be withdrawing, potentially destabilizing a radical center. However, resonance effects could play a more significant role in delocalizing the radical spin density.
Table 1: Plausible Radical Species from this compound Derivatives
| Precursor | Method of Generation | Potential Radical Species | Factors Influencing Stability |
| N-Chloro-o-chloro-N'-phenylbenzamidine | Homolytic Cleavage (e.g., UV irradiation) | Amidinyl Radical | Resonance delocalization, steric hindrance from ortho-chloro group |
| This compound | One-electron Oxidation | Radical Cation | Delocalization of positive charge and spin density over the π-system |
Characterization of such persistent radicals would typically involve techniques like Electron Spin Resonance (ESR) spectroscopy to probe the electronic environment of the unpaired electron and to determine hyperfine coupling constants with nearby magnetic nuclei (¹H, ¹⁴N, ³⁵/³⁷Cl).
Electron Transfer Processes
Electron transfer processes involving this compound are anticipated due to the presence of the electron-rich amidine group and the aromatic systems. The compound could participate in both single-electron transfer (SET) oxidation and reduction, depending on the reaction conditions and the nature of the other reactants.
In the context of oxidative electron transfer, the amidine moiety can act as an electron donor. The ease of this process would be influenced by the oxidation potential of the molecule, which is in turn affected by the substituents on the aromatic rings. The ortho-chloro group, being electron-withdrawing, would likely increase the oxidation potential of this compound compared to its non-chlorinated analog, making it slightly more difficult to oxidize.
Conversely, in reductive electron transfer processes, the aromatic rings could accept an electron to form a radical anion. The presence of the electron-withdrawing chloro group would be expected to lower the reduction potential, making the molecule more susceptible to reduction.
Mechanistic studies of reactions involving similar compounds, such as the reaction between N-benzyldihydronicotinamide and chloranil, have demonstrated the feasibility of stepwise electron-transfer mechanisms. researchgate.net It is plausible that this compound could engage in similar electron transfer pathways, for instance, in reactions with strong oxidizing or reducing agents.
Mechanistic Studies of Transformation Pathways
Insights into C-N Bond Formation Processes
The synthesis of this compound itself involves the formation of a crucial carbon-nitrogen double bond (C=N) and a carbon-nitrogen single bond (C-N). A common method for the synthesis of N-arylbenzamidines is the reaction of a substituted benzonitrile (B105546) with an aniline in the presence of a Lewis acid.
In the case of this compound, this would involve the reaction of o-chlorobenzonitrile with aniline. The probable mechanism involves the activation of the nitrile by the Lewis acid, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the amino group of aniline. This initial addition leads to the formation of a tetrahedral intermediate. Subsequent rearrangement and elimination of the Lewis acid and a proton would then yield the final amidine product.
Alternative C-N bond-forming reactions could involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds between aryl halides and amines. tcichemicals.com While not the most direct route to the parent amidine, such methods are instrumental in the synthesis of more complex substituted derivatives.
Role of Intermediates in Reaction Mechanisms
In other reactions, such as hydrolysis, a tetrahedral intermediate would also be formed upon the addition of water to the imine carbon of the amidine. The breakdown of this intermediate would lead to the cleavage of the C-N bonds, resulting in the formation of o-chlorobenzamide and aniline.
In potential radical reactions, radical cations or neutral radicals, as discussed in section 3.3.1, would be key intermediates. The fate of these radical intermediates would determine the final products of the reaction. For instance, a radical cation could undergo further reactions such as nucleophilic attack or deprotonation.
Computational studies on related chlorinated benzamides have provided insights into the electronic structure and properties of these molecules, which can be extrapolated to understand the behavior of intermediates derived from this compound. niscpr.res.inorientjchem.org For instance, the calculated distribution of electron density and molecular orbitals can help predict the most likely sites for radical attack or nucleophilic/electrophilic addition.
Table 2: Key Intermediates in the Chemistry of this compound
| Reaction Type | Key Intermediate | Description |
| Synthesis from Nitrile | Tetrahedral Adduct | Formed from the nucleophilic attack of aniline on activated o-chlorobenzonitrile. |
| Hydrolysis | Tetrahedral Intermediate | Formed by the addition of water to the imine carbon. |
| Radical Reactions | Amidinyl Radical/Radical Cation | Generated through homolytic cleavage or single-electron transfer. |
Further dedicated experimental and computational studies on this compound are necessary to fully elucidate the specific roles and characteristics of these intermediates in its various transformation pathways.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography of o-Chloro-N-phenylbenzamidine and its Derivatives
X-ray crystallography provides definitive information on the precise atomic arrangement of a molecule in its crystalline state. While specific crystallographic data for this compound is not extensively reported, analysis of closely related fluorinated N-phenylbenzamidine derivatives offers significant insight into the expected structural features. rsc.orgresearchgate.net
The crystal packing of N-aryl benzamidines is predominantly governed by a network of non-covalent interactions that dictate the supramolecular architecture. In analogous fluorinated phenyl benzamidines, the primary and most energetic interaction involves the formation of centrosymmetric dimers through strong N–H⋯N hydrogen bonds between the amidine functional groups. rsc.org This robust synthon is a recurring motif in the crystal engineering of such compounds.
| Interaction Type | Typical Stabilisation Energy (kJ mol-1) | Description |
|---|---|---|
| N–H⋯N Hydrogen Bond | ~ -42.5 | Forms primary dimeric building blocks. rsc.org |
| N–H⋯π Interaction | Variable | Contributes to linking molecular chains. rsc.org |
| C–H⋯F Interaction | Variable | Links molecular chains in fluorinated analogues. rsc.org |
| π⋯π Stacking | ~ -12.5 | Provides additional stability to the crystal packing. rsc.orgresearchgate.net |
Conformational analysis involves the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgutdallas.edu For this compound, the key degrees of freedom are the torsion angles involving the central amidine C-N bonds and the attached aromatic rings.
The conformation is largely dictated by the need to minimize steric strain. The ortho-chloro substituent on one phenyl ring is expected to cause significant steric hindrance, forcing this ring to rotate out of the plane of the C=N bond. Similarly, the phenyl group on the imino nitrogen will also be twisted relative to the amidine core. This non-planar conformation is a common feature in N,N'-diaryl benzamidines. rsc.orgresearchgate.net
The study of fluorinated phenyl benzamidines provides reference values for the key torsion angles that define the molecular shape.
| Torsion Angle | Description | Expected Behavior |
|---|---|---|
| C(aryl)-C-N=C | Rotation of the chlorophenyl ring relative to the amidine plane. | Expected to be significantly non-zero to avoid steric clash with the N-phenyl group. |
| C-N=C-N | Defines the geometry of the core amidine group. | Generally close to planar (0° or 180°). |
| N=C-N-C(aryl) | Rotation of the N-phenyl ring relative to the amidine plane. | Expected to be non-planar to minimize steric interactions. |
Advanced Spectroscopic Characterization Techniques
Spectroscopy probes the interaction of electromagnetic radiation with the molecule, providing detailed information about its electronic structure, vibrational modes, and the environment of specific atoms.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique exclusively used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.govnih.gov The technique provides data on the identity, structure, and environment of these radical species. nih.govwashington.edu
For a molecule like this compound, which is diamagnetic in its ground state, EPR spectroscopy would be applicable to study its radical cation or anion, which could be generated, for example, by chemical oxidation/reduction or through radiolysis. scielo.org An EPR spectrum of such a radical would yield crucial information:
g-tensor: The g-value is characteristic of the radical's electronic structure and can help identify the type of radical (e.g., carbon-centered vs. nitrogen-centered). washington.edu
Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) in the molecule results in the splitting of the EPR signal. The magnitude of this splitting, known as the hyperfine coupling constant, provides a map of the unpaired electron's spin density distribution across the molecule, revealing which atoms are most involved in the radical's semi-occupied molecular orbital (SOMO).
While EPR is a powerful tool for such investigations, no specific experimental EPR studies on radical species of this compound have been reported in the surveyed literature.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing molecular structure. ksu.edu.saamericanpharmaceuticalreview.com These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. edinst.com
A vibrational analysis of this compound would reveal characteristic frequencies corresponding to the motions of its specific chemical bonds. While an experimental spectrum for the title compound is not available, the expected vibrational modes can be predicted based on data from analogous structures containing similar functional groups. researchgate.netifremer.fr
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Comments |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Position and shape are sensitive to hydrogen bonding. Often appears as a broad band in IR spectra. researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl rings. |
| C=N Stretch (Amidine) | 1620 - 1680 | A key signature of the amidine group. Distinguishable from the C=O stretch of an amide. |
| Aromatic C=C Stretch | 1450 - 1600 | Typically appears as a set of sharp bands. ifremer.fr |
| C-N Stretch | 1250 - 1350 | Represents the single bond stretching within the amidine and to the phenyl ring. |
| C-Cl Stretch | 600 - 800 | Characteristic vibration for the chloro-aromatic moiety. |
Chiroptical Properties (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit chiroptical properties and would be inactive in CD spectroscopy. Chiroptical properties would only become relevant for consideration if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent on one of the phenyl rings or the amidine nitrogen, leading to the formation of enantiomers. No studies on such chiral derivatives were identified in the literature search.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules.
Conformational Landscapes and Energy Minima
The determination of stable conformers and the energy barriers between them is fundamental to understanding a molecule's three-dimensional structure and flexibility. While conformational analyses have been performed for related ortho-disubstituted benzamidines and benzamides, which often explore isomerism and rotational barriers, this specific information is not available for o-Chloro-N-phenylbenzamidine. beilstein-journals.orgresearchgate.net A conformational search would typically identify the lowest energy states (energy minima) by calculating the potential energy surface as a function of key dihedral angles.
Spectroscopic Parameter Prediction and Validation (e.g., EPR hyperfine coupling constants)
Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of novel compounds. For radical species, Electron Paramagnetic Resonance (EPR) parameters like hyperfine coupling constants can be predicted. There is no indication in the literature of the radical form of this compound being studied, and therefore no computational predictions or validations of its spectroscopic parameters exist.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key tool for mapping reaction pathways, identifying transition states, and calculating activation energies. This allows chemists to understand how a reaction proceeds and to predict its feasibility and kinetics. No studies were found that computationally model reaction mechanisms involving this compound as either a reactant or a product.
Intermolecular Interaction Analysis
Understanding how molecules interact with each other is vital for predicting physical properties like melting point and solubility, as well as for understanding its behavior in biological systems. While molecular dynamics simulations and interaction energy calculations have been applied to the parent compound, benzamidine (B55565), to study its binding with proteins, a similar analysis focused on the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) specific to this compound has not been published. nih.gov
Coordination Chemistry and Ligand Design Based on O Chloro N Phenylbenzamidine
Amidine as a Chelating Ligand in Transition Metal Complexes
Amidines are recognized as N-donor ligands that are isoelectronic with carboxylic acids and can act as two-electron donors. bohrium.comnih.gov Their deprotonated form, the amidinate anion, is particularly effective in forming stable complexes with a wide range of transition metals. The substituents on the nitrogen and carbon atoms of the amidine backbone allow for fine-tuning of the ligand's steric and electronic properties, making them highly adaptable for specific applications in coordination chemistry and catalysis. bohrium.com
The synthesis of metal-amidine complexes can be achieved through several established methods. A common and effective route involves the reaction of a deprotonated amidine with a metal halide. bohrium.com For o-Chloro-N-phenylbenzamidine, this process would typically begin with its deprotonation using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding lithium amidinate salt. This in-situ generated salt is then reacted with a metal halide, such as copper(II) chloride, in an appropriate organic solvent like tetrahydrofuran (B95107) (THF).
A representative synthetic protocol for a copper(II) complex can be described as follows:
A solution of this compound in an anhydrous, aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
An equimolar amount of n-butyllithium is added dropwise to the solution, leading to the formation of the lithium salt of the amidine.
A solution or suspension of copper(II) chloride in the same solvent is then added to the reaction mixture.
The mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
The resulting complex can then be isolated and purified using standard techniques such as filtration to remove lithium chloride byproduct, followed by recrystallization.
This method is versatile and has been successfully employed for the synthesis of a wide array of transition metal complexes with various amidine ligands. asianpubs.orgmdpi.com The resulting copper(II)-amidine complexes are often colored solids, stable under air, and soluble in common organic solvents. mdpi.com
The versatility of the amidine functional group is evident in the variety of coordination modes it can adopt when binding to a metal center. X-ray crystallography studies on numerous amidine complexes have established several key binding modes. bohrium.com
Monodentate: The amidine ligand coordinates to the metal center through only one of its nitrogen atoms.
Bidentate (Chelating): Both nitrogen atoms of the amidine backbone coordinate to the same metal center, forming a stable four-membered ring. This is a very common mode for amidinate anions.
Bridging: The two nitrogen atoms of the amidine ligand coordinate to two different metal centers, acting as a bridge between them. This can facilitate metal-metal interactions.
| Coordination Mode | Description | Structural Representation |
|---|---|---|
| Monodentate | Coordination via one nitrogen atom. | M-N(R)-C(R')=NR'' |
| Bidentate (Chelating) | Coordination via both nitrogen atoms to a single metal center, forming a chelate ring. | M(-N(R)-C(R')-N(R'')-) |
| Bridging | Coordination via both nitrogen atoms to two different metal centers. | M-N(R)-C(R')-N(R'')-M' |
From the perspective of Ligand Field Theory (LFT) , which combines aspects of molecular orbital theory and crystal field theory, the nitrogen donor atoms of the this compound ligand interact with the d-orbitals of the transition metal center. purdue.eduwikipedia.org This interaction causes a splitting of the d-orbitals into different energy levels. britannica.com In an octahedral complex, for instance, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. youtube.com The magnitude of this energy separation (Δo) is influenced by the nature of the ligand. As N-donor ligands, amidines create a moderate to strong ligand field, influencing the electronic configuration, magnetic properties, and visible spectra of the resulting complex. britannica.com The specific electronic properties of this compound, modified by its phenyl and chloro-phenyl substituents, would further modulate the strength of this ligand field.
The coordination of a ligand to a metal center can significantly influence the reactivity and selectivity of chemical reactions. In the context of nucleophilic additions, an amidine ligand like this compound can play a crucial role in directing the regioselectivity of an incoming nucleophile. This control can be exerted through several mechanisms:
Steric Hindrance: The bulky phenyl and ortho-chlorophenyl groups on the amidine ligand can block certain trajectories of nucleophilic attack on a co-ligand or substrate bound to the same metal center, thereby favoring addition at a less sterically hindered position.
Electronic Effects: The amidine ligand can modulate the electronic properties of the metal center, which in turn can influence the polarization of a coordinated substrate. This can make certain sites on the substrate more electrophilic and thus more susceptible to nucleophilic attack.
Directing Group: The amidine itself can act as a directing group, positioning the substrate in a specific orientation relative to the metal center, which predetermines the site of nucleophilic addition.
For instance, in Michael addition reactions, the regioselectivity of a nucleophile's attack on an asymmetric divinylic compound can be predicted and controlled. rsc.orgscispace.com While specific studies on this compound are limited, the principles of coordination chemistry suggest that its complexes could be designed to control the regioselectivity of nucleophilic additions, a critical aspect in the synthesis of complex organic molecules. nih.govnih.gov
Role in Catalysis
The tunable nature and stable coordination of amidine ligands make them highly effective in the field of catalysis. They have been successfully employed in a variety of catalytic systems, where they can enhance activity, selectivity, and catalyst stability.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits greatly from the use of well-defined metal complexes. Amidine-based ligands have proven their utility in several types of homogeneous catalytic reactions. mpg.de
| Catalytic Reaction | Role of Amidine Ligand | Metal Center Examples |
|---|---|---|
| Olefin Polymerization | Stabilizes early transition metal centers in high oxidation states. | Ti, Zr |
| C-H Bond Activation | Acts as a directing group to guide the metal to a specific C-H bond. nih.gov | Rh, Ru, Pd nih.gov |
| Cross-Coupling Reactions | Tunes the electronic properties of the metal center to facilitate oxidative addition and reductive elimination. | Pd, Cu nih.gov |
| Aza-Henry Reaction | In organocatalysis, the amidine moiety can act as a Brønsted base to deprotonate reactants. nih.gov | N/A (Metal-free) |
The electronic character of this compound can be finely adjusted by its substituents. The electron-withdrawing nature of the ortho-chloro group and the aromatic systems can influence the electron density at the metal center, thereby affecting its catalytic activity. This makes such ligands promising candidates for designing new, highly selective catalysts for organic synthesis. nih.gov
The amidine ligand is rarely a passive spectator in a catalytic cycle; it often plays an active and crucial role in one or more elementary steps. The general catalytic cycle for a cross-coupling reaction, for example, involves oxidative addition, transmetalation, and reductive elimination. youtube.com
Within such a cycle, the this compound ligand can:
Facilitate Oxidative Addition: By stabilizing the higher oxidation state of the metal center formed after the oxidative addition of a substrate (e.g., an aryl halide), the amidine ligand can lower the activation energy for this initial step.
Influence Transmetalation: The steric and electronic properties of the ligand can affect the rate and selectivity of the transmetalation step, where an organic group is transferred from another metal to the catalytic center.
Promote Reductive Elimination: The ligand's influence on the geometry and electron density of the metal center is critical for the final reductive elimination step, where the desired product is formed and the catalyst is regenerated in its active, lower oxidation state. youtube.com
In C-H activation reactions, the amidine group can serve as a directing group. The reaction often proceeds through the formation of a cyclometalated intermediate, where the metal center is coordinated to the amidine nitrogen and has formed a new bond with a carbon atom of the ligand's phenyl ring. This brings the catalytic metal center into close proximity with the substrate, enabling the selective activation of a specific C-H bond. nih.gov In other mechanisms, the amidine can function as a Brønsted base, deprotonating a substrate to initiate the catalytic cycle, as seen in certain aza-Henry reactions. nih.gov
Derivatization and Analogue Chemistry of O Chloro N Phenylbenzamidine
Synthesis of Substituted N-Arylbenzamidines
The synthesis of substituted N-arylbenzamidines derived from o-Chloro-N-phenylbenzamidine allows for the fine-tuning of the molecule's steric and electronic properties.
Modifications at the Benzoyl Ring
Modifications to the benzoyl ring of this compound introduce substituents that can significantly alter the compound's chemical behavior. The strategic placement of various functional groups on this aromatic ring can influence factors such as molecular conformation and reactivity.
Modifications at the Amidine Nitrogen Atoms
The nitrogen atoms of the amidine group are key sites for derivatization. Reactions at these positions can lead to the formation of a variety of functionalized analogues, thereby modulating the core properties of the parent compound.
Synthesis of N-Hydroxybenzamidine Derivatives
The synthesis of N-hydroxybenzamidine derivatives introduces a hydroxyl group at one of the amidine nitrogen atoms. This functionalization can be achieved through various synthetic routes, leading to compounds with distinct chemical characteristics.
Formation of Complex Molecular Architectures and Hybrid Systems
This compound and its derivatives can serve as building blocks for the construction of more complex molecular structures and hybrid systems.
Conjugation with Other Organic Scaffolds
The conjugation of this compound with other organic scaffolds results in the formation of hybrid molecules that combine the structural features of both parent compounds. This approach allows for the creation of larger, more intricate molecular architectures with potentially novel properties.
Multicomponent Reactions Involving this compound
Extensive research of peer-reviewed scientific literature and chemical databases did not yield specific examples of multicomponent reactions directly involving this compound as a primary reactant. Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the formation of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse chemical libraries.
While the broader class of benzamidines and related chloro-substituted aromatic compounds are known to participate in various organic transformations, including cyclization and condensation reactions that can be components of MCRs for the synthesis of heterocyclic structures like quinazolines, specific data on this compound in such reactions is not available in the surveyed literature.
The synthesis of quinazolines, for instance, often involves multicomponent strategies utilizing reactants such as 2-aminobenzonitriles, aldehydes, and arylboronic acids, or 2-aminobenzaldehydes and amines. organic-chemistry.orgnih.gov These reactions proceed through various catalytic systems to achieve C-N and C-C bond formations, leading to the quinazoline (B50416) core. organic-chemistry.org However, the literature does not describe a direct role for this compound in these or other established multicomponent reaction frameworks like the Ugi or Passerini reactions. beilstein-journals.orgwalisongo.ac.idnih.govorganic-chemistry.org
Further investigation into the derivatization of similar structures, such as N-phenylbenzamide derivatives, has been reported for various applications, but these syntheses typically follow more traditional multi-step pathways rather than one-pot multicomponent reactions. nih.govresearchgate.net
Given the absence of direct research on the multicomponent reactions of this compound, a detailed discussion and data table on this specific topic cannot be provided at this time. Future research may explore the potential of this compound as a building block in novel multicomponent reactions to synthesize diverse heterocyclic scaffolds.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature indicates that o-Chloro-N-phenylbenzamidine is a compound with recognized potential, yet it remains significantly underexplored. While extensive research exists for the broader classes of benzamidines and N-arylbenzamidines, dedicated studies focusing specifically on the ortho-chloro substituted N-phenyl derivative are sparse. The existing research landscape for related compounds has firmly established their fundamental chemistry, including common synthetic routes such as the reaction of benzonitriles with anilines. researchgate.netresearchgate.net Furthermore, the versatile role of the amidine functional group as a precursor for synthesizing various heterocyclic compounds is well-documented. researchgate.netnih.govwikipedia.org
The primary application area for the benzamidine (B55565) scaffold has been in medicinal chemistry, where it is known as a reversible competitive inhibitor of trypsin and other serine proteases. wikipedia.org Additionally, various substituted benzamidine derivatives have been investigated for a wide range of bioactivities, including antifungal and antimicrobial properties. nih.govwalshmedicalmedia.com In coordination chemistry, the nitrogen atoms of the amidine moiety serve as excellent coordinating sites for metal ions, leading to the formation of stable metal complexes. nih.govnih.gov However, the specific influence of the ortho-chloro substituent on the phenyl ring on these established properties—such as binding affinity, catalytic activity, and reactivity—has not been systematically investigated. The current landscape is therefore one of inferred potential rather than documented characterization, highlighting a clear gap in the chemical literature.
Emerging Avenues in this compound Research
The future for this compound research is rich with possibilities, branching from fundamental characterization to novel applications. A primary emerging avenue lies in the field of medicinal chemistry, where the compound could serve as a foundational scaffold for drug discovery programs. The unique steric and electronic properties conferred by the ortho-chloro group could be exploited to design highly selective enzyme inhibitors. Investigations into its potential as an antimicrobial, anticancer, or anticoagulant agent, based on activities seen in other benzamidine derivatives, are warranted. nih.govresearchgate.netgoogle.com
Another significant area of research is in catalysis. The use of this compound as a ligand in transition metal complexes could unlock new catalytic activities. nih.govrsc.org The electron-withdrawing nature of the chlorine atom can modulate the electronic environment of a coordinated metal center, potentially enhancing its reactivity or altering its selectivity in key organic transformations. rsc.org Systematic studies involving its coordination with various transition metals like palladium, copper, ruthenium, and rhodium could lead to the development of novel catalysts for cross-coupling reactions, hydrogenations, or oxidations. nih.govnih.gov Exploring the reactivity of these metal complexes themselves, including mechanisms of activation and degradation, represents a further research frontier.
Potential for Advanced Materials and Synthetic Applications
Beyond medicinal chemistry and catalysis, this compound holds considerable promise as a versatile building block in both synthetic chemistry and materials science. Its inherent functionality makes it an ideal starting material for the synthesis of complex heterocyclic systems. The amidine group can participate in cyclization reactions to form valuable scaffolds such as quinazolines, imidazoles, and triazoles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.govacs.org Developing new, efficient synthetic methodologies that utilize this compound as a key synthon is a promising research direction.
In the realm of advanced materials, the rigid structure and coordinating ability of the molecule make it a candidate for the design of novel functional materials. Its potential use as an organic linker in the construction of metal-organic frameworks (MOFs) or coordination polymers could be explored. The presence of the chloro-substituent could influence the resulting framework's topology, porosity, and stability through halogen bonding or other non-covalent interactions. Such materials could find applications in gas storage, separation, or heterogeneous catalysis. Furthermore, derivatization of the core structure could lead to the creation of liquid crystals or other organic materials with unique photophysical properties.
Proposed Research Avenues for this compound
| Research Avenue | Key Chemical Feature | Potential Application |
| Medicinal Chemistry | Amidine moiety, ortho-chloro substitution | Development of selective enzyme inhibitors (e.g., for serine proteases), screening for antimicrobial and anticancer activity. |
| Homogeneous Catalysis | N,N'-chelating ligand capability | Synthesis of novel transition metal catalysts for cross-coupling, hydrogenation, and other organic transformations. |
| Heterocyclic Synthesis | Reactive amidine functional group | Use as a synthon for the efficient construction of quinazolines, imidazoles, triazoles, and other valuable heterocycles. |
| Materials Science | Rigid structure, metal coordination sites | Design of functional materials such as Metal-Organic Frameworks (MOFs), coordination polymers, and liquid crystals. |
| Fundamental Chemistry | Unique steric/electronic profile | Detailed physicochemical characterization, exploration of unique reactivity patterns influenced by the ortho-substituent. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for o-Chloro-N-phenylbenzamidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, chlorinated benzoyl chloride can react with substituted anilines under reflux in anhydrous dichloromethane, using triethylamine as a base to facilitate amide bond formation . Reaction temperature (e.g., 0–5°C for exothermic steps) and solvent polarity significantly affect yield and purity. Column chromatography with gradients of ethyl acetate/hexane is commonly used for purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of o-Chloro-N-phenylbenzamidine?
- Methodological Answer :
- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related benzamides (e.g., bond angles and torsion angles resolved at 89 K) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and purity. For instance, aromatic protons in the ortho-chloro group show distinct deshielding (~7.5–8.0 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy), while IR spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between o-Chloro-N-phenylbenzamidine and its structural analogs?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. Systematic approaches include:
- Dose-response profiling : Compare IC₅₀ values across analogs under standardized conditions (e.g., fixed pH and temperature).
- Structural-activity relationship (SAR) analysis : Use crystallographic data to correlate substituent positions (e.g., para-chloro vs. ortho-methoxy) with activity trends.
- Orthogonal assays : Validate binding affinity via both surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out false positives .
Q. What experimental strategies are recommended for elucidating the reaction mechanisms of o-Chloro-N-phenylbenzamidine under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC at intervals (e.g., 0, 30, 60 mins) under controlled pH (4–10) and temperature (25–80°C).
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in hydrolysis reactions.
- Computational modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to identify transition states and rate-determining steps .
Q. What computational approaches are suitable for predicting the binding modes of o-Chloro-N-phenylbenzamidine with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., serine proteases) using flexible ligand sampling and rigid receptor grids.
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor complexes over 100 ns to assess stability (RMSD <2 Å) and hydrogen-bonding interactions .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., chloro to fluoro) .
Q. How do substituent modifications on the benzamide core alter the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP analysis : Measure octanol/water partitioning to predict lipophilicity. Chloro groups increase LogP by ~0.5 units, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to track CYP450-mediated degradation. Electron-withdrawing groups (e.g., -Cl) slow metabolism compared to -OCH₃ .
- Protein binding studies : Use equilibrium dialysis to assess plasma protein binding (>90% binding correlates with reduced free drug availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
